molecular formula C19H15N3O7 B2816666 (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 867282-64-2

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No.: B2816666
CAS No.: 867282-64-2
M. Wt: 397.343
InChI Key: CWWMESKLPXJRDM-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyano group, a hydroxy and methoxy substituted phenyl ring, and a nitro-substituted benzodioxin moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxin Moiety: Starting with a suitable precursor, the benzodioxin ring is formed through cyclization reactions, often involving nitro-substituted aromatic compounds.

    Coupling with the Phenyl Ring: The hydroxy and methoxy substituted phenyl ring is introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.

    Introduction of the Cyano Group: The cyano group is typically introduced via nucleophilic substitution reactions, using reagents like cyanogen bromide or sodium cyanide.

    Final Assembly: The final step involves the formation of the enamide linkage, often through condensation reactions under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

    Reduction: H₂/Pd, Fe/HCl, or SnCl₂.

    Substitution: BBr₃ for demethylation followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyano and nitro groups in organic synthesis.

Biology

In biological research, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. The presence of the cyano and nitro groups indicates possible activity against certain diseases, including cancer and bacterial infections.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide: Lacks the benzodioxin moiety.

    (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the nitro group.

    (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide: Lacks the nitro substitution on the benzodioxin ring.

Uniqueness

The uniqueness of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyano and nitro groups, along with the benzodioxin moiety, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7/c1-27-16-3-2-11(7-15(16)23)6-12(10-20)19(24)21-13-8-17-18(29-5-4-28-17)9-14(13)22(25)26/h2-3,6-9,23H,4-5H2,1H3,(H,21,24)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWMESKLPXJRDM-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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